![molecular formula C28H26N4O6 B2508661 2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 865655-13-6](/img/new.no-structure.jpg)
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O6 and its molecular weight is 514.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline moiety, which is known for its pharmacological significance. The molecular formula is C23H24N4O5, and its molecular weight is approximately 432.46 g/mol. The presence of the nitro group and the tetrahydrofuran ring contributes to its unique biological properties.
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR and c-Met, which are implicated in tumor growth and metastasis. Inhibition of these pathways can lead to reduced tumor cell proliferation and increased apoptosis.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering mitochondrial membrane potential.
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of quinazoline derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3c | HCT-116 | 1.184 | VEGFR-2 inhibition |
3e | HCT-116 | 9.379 | c-Met inhibition |
3d | HCT-116 | 51 | Dual inhibition (VEGFR-2 and c-Met) |
These findings suggest that the compound may possess significant potential as a multitarget anticancer agent.
In vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including colorectal cancer (HCT-116). For instance, compounds derived from similar structures showed IC50 values ranging from 1.184 µM to over 100 µM, indicating varying levels of potency against cancer cells .
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives against HCT-116 cells. Compounds were found to significantly inhibit cell growth and induce apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Another investigation focused on the dual inhibition properties of these compounds against VEGFR-2 and c-Met kinases. The results indicated that compounds with specific substitutions exhibited superior inhibitory effects compared to standard treatments like cabozantinib .
Eigenschaften
CAS-Nummer |
865655-13-6 |
---|---|
Molekularformel |
C28H26N4O6 |
Molekulargewicht |
514.538 |
IUPAC-Name |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H26N4O6/c33-26(29-17-23-7-4-14-38-23)16-19-10-12-21(13-11-19)31-27(34)24-8-1-2-9-25(24)30(28(31)35)18-20-5-3-6-22(15-20)32(36)37/h1-3,5-6,8-13,15,23H,4,7,14,16-18H2,(H,29,33) |
InChI-Schlüssel |
UNWCYWRBSBSXGG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.